molecular formula C17H26N4O2S B11461164 N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-methylbenzenesulfonamide

N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-methylbenzenesulfonamide

Cat. No.: B11461164
M. Wt: 350.5 g/mol
InChI Key: BDDFFDRFNMYCAD-UHFFFAOYSA-N
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Description

N-(5-CYCLOHEPTYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique molecular structure. This compound falls under the category of sulfonamides, which are known for their diverse applications in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CYCLOHEPTYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the triazine ring. The cycloheptyl group is introduced through a cyclization reaction, followed by the attachment of the sulfonamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-CYCLOHEPTYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds.

Scientific Research Applications

N-(5-CYCLOHEPTYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The triazine ring and sulfonamide group play crucial roles in binding to these targets, leading to inhibition or activation of various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-CYCLOHEPTYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)-4-METHOXYBENZENE-1-SULFONAMIDE
  • N-(5-CYCLOHEPTYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)-1,3-BENZOXAZOL-2-AMINE

Uniqueness

Compared to similar compounds, N-(5-CYCLOHEPTYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE exhibits unique properties due to the presence of the methylbenzene sulfonamide group, which enhances its binding affinity and specificity towards certain molecular targets.

Properties

Molecular Formula

C17H26N4O2S

Molecular Weight

350.5 g/mol

IUPAC Name

N-(3-cycloheptyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H26N4O2S/c1-14-8-10-16(11-9-14)24(22,23)20-17-18-12-21(13-19-17)15-6-4-2-3-5-7-15/h8-11,15H,2-7,12-13H2,1H3,(H2,18,19,20)

InChI Key

BDDFFDRFNMYCAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)C3CCCCCC3

Origin of Product

United States

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